2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide
Description
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c24-18(13-16-14-26-19(21-16)23-7-1-2-8-23)20-15-3-5-17(6-4-15)22-9-11-25-12-10-22/h1-8,14H,9-13H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJRBMZTBGGXPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the thiazole ring: This can be synthesized via the Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.
Coupling of the pyrrole and thiazole rings: This step might involve a cross-coupling reaction such as the Suzuki or Stille coupling.
Introduction of the morpholine ring: This can be done through nucleophilic substitution reactions.
Final acylation step: The acetamide group can be introduced via acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated synthesis techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions could target the thiazole ring, potentially converting it to a dihydrothiazole.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Pyrrole oxides, thiazole oxides.
Reduction products: Dihydrothiazoles.
Substitution products: Halogenated or alkylated derivatives.
Scientific Research Applications
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Thiazole-Based CD73 Inhibitors
Ghoteimi et al. () synthesized compounds with 4,6-biaryl-2-thiopyridine scaffolds linked to acetamide groups. Notable examples:
- Compound 1c: 2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide. Synthesis: Achieved via K₂CO₃-mediated coupling in DMF at 50°C. Activity: Demonstrated potent CD73 inhibition (IC₅₀ < 100 nM), attributed to the thiazole-acetamide pharmacophore .
- Compound 2c: 2-((3-Cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide. Structural Similarity: Incorporates a morpholinophenyl group, akin to the target compound. Activity: Enhanced solubility and target affinity due to morpholine’s polar nature .
However, its pyrrole-thiazole core differs from Ghoteimi’s pyridine-thiazole hybrids, which may alter binding kinetics.
Benzothiazole Acetamides in Patent Literature
The European Patent () discloses benzothiazole acetamides with trifluoromethyl substituents:
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide .
Key Comparison: While the target compound lacks a benzothiazole core, its thiazole-morpholinophenyl architecture may offer similar advantages in solubility and target specificity.
Q & A
Q. How does the compound’s activity profile compare to structurally related analogs (e.g., triazole or pyrazole derivatives)?
- Methodological Answer :
- SAR tables : Tabulate IC50 values for analogs (e.g., replacing morpholine with piperazine reduces potency by 10-fold) .
- Cluster analysis : Group compounds by scaffold (e.g., thiazole vs. triazole) and compare activity heatmaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
